molecular formula C16H19ClN2O4 B15266885 ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate

ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B15266885
M. Wt: 338.78 g/mol
InChI Key: JAITUPCKCYANBH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound featuring a chloroacetamido group at position 2, a furan-2-ylmethyl substituent at position 1, and ethyl ester and methyl groups at positions 3, 4, and 3.

Properties

Molecular Formula

C16H19ClN2O4

Molecular Weight

338.78 g/mol

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-1-(furan-2-ylmethyl)-4,5-dimethylpyrrole-3-carboxylate

InChI

InChI=1S/C16H19ClN2O4/c1-4-22-16(21)14-10(2)11(3)19(9-12-6-5-7-23-12)15(14)18-13(20)8-17/h5-7H,4,8-9H2,1-3H3,(H,18,20)

InChI Key

JAITUPCKCYANBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CO2)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate typically involves multiple steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Chloroacetamido Group: The chloroacetamido group can be attached through a nucleophilic substitution reaction, where a chloroacetamide reacts with the pyrrole-furan intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Core Pyrrole Ring Formation

The pyrrole ring is typically synthesized via condensation reactions , such as the Paal-Knorr synthesis or similar methods. For example, the synthesis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester involves bromination of propionaldehyde followed by ring-closure reactions with ethyl acetoacetate and ammonia . While this specific derivative lacks exact reaction data, analogous methods suggest:

  • Step 1 : Formation of a α,β-unsaturated carbonyl intermediate (e.g., via bromination or acetoacetic ester condensation).

  • Step 2 : Cyclization with ammonia or amines to form the pyrrole ring.

Esterification at Position 3

The ethyl ester group at position 3 is likely introduced via esterification of the carboxylic acid. For example, in related syntheses, tert-butyl acetoacetate or ethyl acetoacetate are used as precursors, followed by hydrolysis and esterification .

Substitution at Position 2

The 2-chloroacetamido group may be introduced via nucleophilic acyl substitution or amidation . A plausible pathway involves:

  • Acylation : Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine).

  • Amidation : Subsequent substitution with an amine, though direct synthesis from a chloroacetamide precursor is more likely.

Furan-2-ylmethyl Group at Position 1

The furan-2-ylmethyl group could be added via alkylation or coupling reactions (e.g., using furfuryl bromide or a Grignard reagent). For example, related syntheses involve alkylation using brominated intermediates .

Analytical and Structural Data

Property Value Source
Molecular Formula C₁₆H₁₉ClN₂O₄
Molecular Weight 338.79 g/mol
Purity Typically >95% (HPLC)Inferred
NMR (CDCl₃) δ 9.30 (s, 1H), 8.33 (t, 1H)Analogous

Pyrrole Ring Formation

The pyrrole ring is synthesized via [4+2] cycloaddition (Paal-Knorr mechanism):

  • α,β-Unsaturated carbonyl (e.g., from propionaldehyde bromination ) reacts with ammonia.

  • Enamine formation followed by cyclization to yield the pyrrole core .

Esterification

The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst (e.g., H₂SO₄), as seen in related syntheses :
RCOOH+EtOHRCOEt+H₂O\text{RCOOH} + \text{EtOH} \rightarrow \text{RCOEt} + \text{H₂O}

Amide Formation

The 2-chloroacetamido group is likely introduced via nucleophilic acyl substitution :
PyrrNH₂+ClCH₂COClPyrrNHCOCH₂Cl\text{PyrrNH₂} + \text{ClCH₂COCl} \rightarrow \text{PyrrNHCOCH₂Cl}

Challenges and Optimization

  • Regioselectivity : Substitution at position 2 requires controlled reaction conditions to avoid side reactions (e.g., steric hindrance from methyl groups at 4 and 5) .

  • Stability : The chloroacetamido group may require mild reaction conditions to prevent hydrolysis .

Comparison with Related Derivatives

Feature Current Compound 2,4-Dimethyl-1H-Pyrrole-3-Carboxylic Acid Ethyl Ester
Position 2 Substituent 2-ChloroacetamidoHydrogen
Position 1 Substituent Furan-2-ylmethylHydrogen
Biological Activity Antimicrobial (inferred from analogs )Antimicrobial (varies by substituent)

Scientific Research Applications

Ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The chloroacetamido group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The furan and pyrrole rings may also interact with biological membranes and other cellular components, contributing to its overall effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons with analogous pyrrole and heterocyclic derivatives:

Compound Key Substituents Molecular Formula Reported Properties/Applications Reference
Ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate (Target Compound) Furan-2-ylmethyl, chloroacetamido, 4,5-dimethyl, ethyl ester C₁₆H₁₉ClN₂O₄ No explicit data; inferred alkylating potential based on chloroacetamido group .
2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl acetate Chloroacetamido, methyl, ethyl acetate C₁₃H₁₈ClN₃O₄ Synthesized and characterized via NMR/MS; proposed as a DNA-alkylating agent (lexitropsin analog) .
Ethyl 2-benzyl-3-[3-(4-chlorophenyl)propyl]acetate (Acta Cryst. E, 2012) Benzyl, 4-chlorophenylpropyl, ethyl ester C₂₃H₂₄ClNO₂ Crystallographic data reported; no biological activity specified .
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-... (EP 4374877A2) Difluorophenylmethyl, trifluoromethyl-furan, pyrrolo-pyridazine core C₂₄H₂₃F₅N₃O₃ Patent compound with potential enzyme inhibition (e.g., kinase targets); furan enhances selectivity .

Key Observations:

Structural Diversity :

  • The target compound uniquely combines a furan-2-ylmethyl group with a 4,5-dimethyl-pyrrole core, distinguishing it from analogs with simpler alkyl/aryl substituents (e.g., benzyl in ).
  • The chloroacetamido group is shared with the lexitropsin analog in , suggesting possible DNA-binding or alkylating mechanisms, though experimental validation is lacking for the target compound.

Chloroacetamido derivatives are typically electrophilic due to the reactive α-chloro carbonyl group, enabling covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .

Biological Implications: The patent compound () demonstrates that furan-containing heterocycles can improve target selectivity in drug design, a feature that may extend to the target compound. In contrast, the lexitropsin analog () highlights the role of pyrrole-chloroacetamido hybrids in DNA minor-groove binding, though methylation (4,5-dimethyl in the target compound) could sterically hinder such interactions.

Synthetic and Analytical Challenges :

  • The target compound’s synthesis route is unspecified in the evidence, but similar compounds (e.g., ) employ amide coupling and esterification steps. Characterization via NMR and MS (as in ) would be critical for confirming its structure.

Biological Activity

Ethyl 2-(2-chloroacetamido)-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₁₁H₁₄ClN₃O₃
  • Molecular Weight : 273.7 g/mol
  • CAS Number : 90610-52-9

Physical Properties

PropertyValue
Density1.2079 g/cm³
Boiling Point164-166 °C (at 4 Torr)
Melting PointNot Available

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chloroacetamido compounds have shown effectiveness against various bacterial strains, suggesting a potential for use in treating infections caused by resistant bacteria .

Antiviral Properties

The compound's structure suggests potential antiviral activity, particularly through mechanisms involving inhibition of viral replication. In related studies, compounds with similar furan and chloroacetamido moieties have been evaluated for their efficacy against influenza viruses, demonstrating IC₅₀ values in the low micromolar range . This indicates a promising avenue for further exploration in antiviral drug development.

Cancer Research

In the context of cancer treatment, derivatives of pyrrole compounds have been investigated for their ability to inhibit key enzymes involved in tumor progression. The inhibition of PARP-1 (Poly (ADP-ribose) polymerase) has been linked to reduced metastasis in cancer models, thus presenting a potential therapeutic application for this compound .

Study 1: Antimicrobial Efficacy

A study conducted on similar chloroacetamido compounds demonstrated their effectiveness against multi-drug-resistant strains of Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of less than 32 µg/mL, highlighting the potential utility of such compounds in clinical settings .

Study 2: Antiviral Activity Against Influenza

In a comparative study assessing the antiviral properties of various pyrrole derivatives, one compound showed an IC₅₀ value of 6 µM against influenza A virus. This suggests that modifications to the furan and chloroacetamido groups can significantly enhance antiviral potency .

Study 3: Cancer Cell Line Inhibition

Research involving the application of pyrrole derivatives on cancer cell lines revealed that certain modifications led to a reduction in cell viability by over 50% at concentrations below 10 µM. This underscores the compound's potential as an anticancer agent through targeted enzyme inhibition .

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